molecular formula C9F18 B3042776 Hexafluoropropene Trimer CAS No. 6792-31-0

Hexafluoropropene Trimer

Cat. No.: B3042776
CAS No.: 6792-31-0
M. Wt: 450.07 g/mol
InChI Key: VJRSWIKVCUMTFK-UHFFFAOYSA-N
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Description

Spectra of three isomeric trimers of hexafluoropropene have been investigated. It reacts with primary amines, via indirect substitution of fluorine atoms, to form the corresponding enamines and enimines.

Mechanism of Action

Target of Action

Hexafluoropropene Trimer, also known as HFPT, primarily interacts with primary amines . The primary amines serve as the key targets for HFPT, and they play a crucial role in various biological processes, including protein synthesis and neurotransmitter regulation.

Mode of Action

HFPT reacts with primary amines through indirect substitution of fluorine atoms . This interaction results in the formation of corresponding enamines and enimines . Enamines and enimines are intermediates in various organic reactions and can undergo further transformations.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HFPT is currently limited. The compound’s physical and chemical properties, such as its density and boiling point , suggest that it may have unique pharmacokinetic characteristics

Result of Action

It has been suggested that the compound’s interaction with primary amines can lead to the formation of enamines and enimines . These intermediates can potentially influence various cellular processes. More research is needed to fully understand the molecular and cellular effects of HFPT’s action.

Action Environment

The action, efficacy, and stability of HFPT can be influenced by various environmental factors. For instance, in the context of its use as a cooling fluid for electronics, HFPT has been shown to have stable physical and chemical properties and low physiological toxicity This suggests that the compound’s action can be influenced by the specific application environment

Properties

IUPAC Name

1,1,2,3,3,3-hexafluoroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3F6/c3*4-1(2(5)6)3(7,8)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRSWIKVCUMTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF(CF3)CF=C(CF3)CF(CF3)2, C9F18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6792-31-0
Record name Hexafluoropropene, trimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexafluoropropene Trimer
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Customer
Q & A

ANone: Hexafluoropropene Trimer (HFPT) encompasses two isomers: Perfluoro-3-ethyl-2,4-dimethylpent-2-ene and Perfluoro-3-isopropyl-4-methylpent-2-ene. Both share the same molecular formula of C9F18 and a molecular weight of 438.06 g/mol.

A: Researchers utilize various techniques, including 19F NMR, 13C NMR [, ], IR spectroscopy [], and GC-MS [], to analyze the structure and properties of HFPT and its derivatives. These techniques provide insights into isomerism, conformational changes, and reaction products.

A: Incorporating HFPT into polymers like polyurethane [] and epoxy resins [] significantly improves their properties. For instance, polyurethane modified with HFPT exhibits lower water absorption and enhanced surface properties, while epoxy resins cured with HFPT derivatives display reduced water absorption and improved heat resistance [].

A: While HFPT itself doesn't typically function as a catalyst, its derivative, Tris[2-(2H-hexafluorpropoxy)athyl]amin, demonstrates catalytic activity in the oligomerization of Hexafluoropropene []. This catalytic process offers control over the oligomerization degree, selectively producing either dimers or trimers depending on reaction conditions.

A: Computational methods, such as B3LYP-GIAO calculations [, ], are crucial for predicting NMR chemical shifts, confirming structural assignments, and understanding conformational preferences of HFPT derivatives. These studies provide valuable insights into the unique structural properties of these perfluorinated systems.

A: HFPT readily reacts with various nucleophiles, including thiols [], amines [], and phenols []. These reactions often proceed through nucleophilic vinylic substitution mechanisms, leading to the formation of diverse HFPT derivatives with altered properties.

A: Yes, electrochemical fluorination of HFPT mixtures in the presence of sodium fluoride yields the persistent perfluoroalkyl radical, Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl []. This radical exhibits remarkable stability and finds application in surface fluorination and ESR imaging [].

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